molecular formula C17H17ClN2O3S B2877844 N-allyl-2-{[(4-chlorophenyl)sulfonyl]anilino}acetamide CAS No. 339102-56-6

N-allyl-2-{[(4-chlorophenyl)sulfonyl]anilino}acetamide

Cat. No.: B2877844
CAS No.: 339102-56-6
M. Wt: 364.84
InChI Key: NBAKQXWVYISGED-UHFFFAOYSA-N
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Description

N-allyl-2-{[(4-chlorophenyl)sulfonyl]anilino}acetamide is a chemical compound with the molecular formula C17H17ClN2O3S and a molecular weight of 364.84 g/mol. This compound is known for its potential biological activity and various applications in scientific research.

Preparation Methods

The synthesis of N-allyl-2-{[(4-chlorophenyl)sulfonyl]anilino}acetamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-allyl-2-aminoacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-allyl-2-{[(4-chlorophenyl)sulfonyl]anilino}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group or the sulfonyl chloride moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-allyl-2-{[(4-chlorophenyl)sulfonyl]anilino}acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-allyl-2-{[(4-chlorophenyl)sulfonyl]anilino}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

N-allyl-2-{[(4-chlorophenyl)sulfonyl]anilino}acetamide can be compared with other similar compounds, such as:

  • N-allyl-2-{[(4-bromophenyl)sulfonyl]anilino}acetamide
  • N-allyl-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide
  • N-allyl-2-{[(4-methylphenyl)sulfonyl]anilino}acetamide

These compounds share similar structural features but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in its specific chlorine substituent, which may influence its chemical reactivity and biological activity .

Properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonylanilino)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-2-12-19-17(21)13-20(15-6-4-3-5-7-15)24(22,23)16-10-8-14(18)9-11-16/h2-11H,1,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAKQXWVYISGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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